molecular formula C12H19NO B13071463 N-(butan-2-yl)-4-methoxy-2-methylaniline

N-(butan-2-yl)-4-methoxy-2-methylaniline

Cat. No.: B13071463
M. Wt: 193.28 g/mol
InChI Key: OODCZVJHVBWCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-4-methoxy-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yl group attached to the nitrogen atom of the aniline ring, with additional methoxy and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with butan-2-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-methoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-4-methoxy-2-methylbenzamide
  • N-(butan-2-yl)-4-methoxy-2-methylphenol
  • N-(butan-2-yl)-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

N-(butan-2-yl)-4-methoxy-2-methylaniline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and industrial applications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butan-2-yl-4-methoxy-2-methylaniline

InChI

InChI=1S/C12H19NO/c1-5-10(3)13-12-7-6-11(14-4)8-9(12)2/h6-8,10,13H,5H2,1-4H3

InChI Key

OODCZVJHVBWCAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.